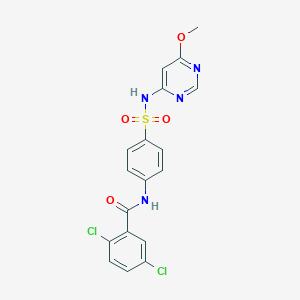
2,5-dichloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-dichloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide” is a chemical compound with the molecular formula C18H14Cl2N4O4S . It has an average mass of 453.299 Da and a monoisotopic mass of 452.011292 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by two benzene rings and a pyrimidine ring . The benzene rings make a dihedral angle of 73.6 (1)°, and the pyrimidine ring is twisted by 78.2 (1)° from the central benzene ring .Physical And Chemical Properties Analysis
The compound is characterized by a triclinic crystal structure with the following parameters: a = 8.730 (1) Å, b = 9.730 (1) Å, c = 14.220 (2) Å, α = 97.970 (2)°, β = 92.606 (2)°, γ = 100.195 (2)°, V = 1174.3 Å 3, Z = 2 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity : One study discussed the synthesis of 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, leading to compounds with significant inhibitory activity against retrovirus replication in cell culture. This suggests potential antiviral applications (Hocková et al., 2003).
Anti-Inflammatory and Analgesic Agents : Another study focused on synthesizing novel compounds derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents in these domains (Abu‐Hashem et al., 2020).
Serotonin 4 Receptor Agonists : A series of benzamide derivatives, including compounds similar to 2,5-dichloro-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide, were synthesized and found to be selective serotonin 4 receptor agonists. This suggests their potential use in treating gastrointestinal disorders (Sonda et al., 2004).
Hypoglycemic Agents : Research on benzoic acid derivatives, including compounds structurally related to this compound, revealed their potential as hypoglycemic agents. This indicates possible applications in diabetes treatment (Grell et al., 1998).
Vasodilators : Certain pyrimidine and triazine derivatives, related to the compound , were studied for their vasodilating properties. This research suggests their potential application in treating hypertension or other cardiovascular conditions (Mccall et al., 1983).
Zinc Ion-Selective Electrode : Sulipride, a drug structurally related to this compound, was used to prepare a PVC-based electrode selective for Zn2+ ions. This indicates its potential application in analytical chemistry and material science (Saleh & Gaber, 2001).
Cancer Research : A study on 1,4‐Naphthoquinone derivatives, structurally similar to the compound of interest, revealed significant cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Ravichandiran et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s likely that it interacts with its targets through a process of binding or inhibition, leading to changes in cellular processes . More detailed studies are required to understand the precise interactions between this compound and its targets.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its specific targets. For instance, if it targets enzymes involved in metabolic processes, it could alter those pathways and their downstream effects . .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of it reaches the target sites in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. If it acts as an inhibitor, it could prevent the normal function of its targets, leading to changes at the cellular level . More research is needed to understand these effects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O4S/c1-28-17-9-16(21-10-22-17)24-29(26,27)13-5-3-12(4-6-13)23-18(25)14-8-11(19)2-7-15(14)20/h2-10H,1H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEHWWUELQYVBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2771617.png)
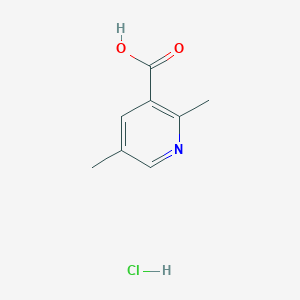
![N-[[2-(3,5-Dimethylpyrazol-1-yl)phenyl]methyl]but-2-ynamide](/img/structure/B2771620.png)
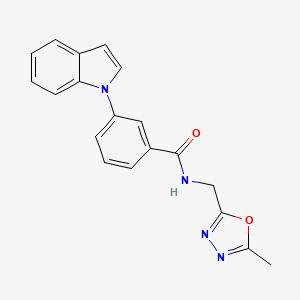


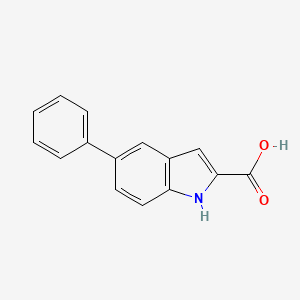

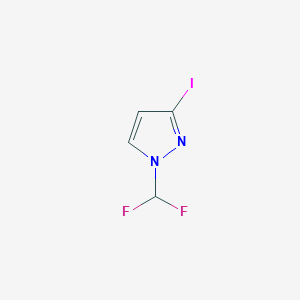
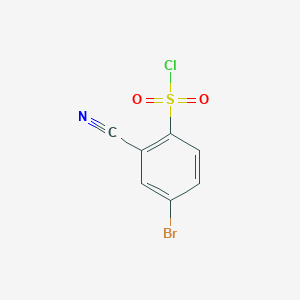
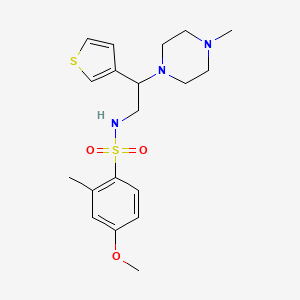
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2771631.png)
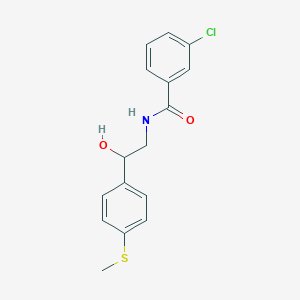
![phenyl N-[2-(dimethylamino)ethyl]carbamate hydrochloride](/img/structure/B2771638.png)
